molecular formula C14H13NOS B14465921 2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol CAS No. 72386-33-5

2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol

Cat. No.: B14465921
CAS No.: 72386-33-5
M. Wt: 243.33 g/mol
InChI Key: NCIYJNHGOUNYSG-UHFFFAOYSA-N
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Description

2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol is a heterocyclic compound that contains both a benzothiazole and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring. The phenol group can be introduced through subsequent reactions involving hydroxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, reduced benzothiazole derivatives from reduction, and substituted benzothiazole phenols from electrophilic substitution .

Scientific Research Applications

2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors. The exact pathways depend on the specific application and target .

Properties

CAS No.

72386-33-5

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

2-(2-methyl-3H-1,3-benzothiazol-2-yl)phenol

InChI

InChI=1S/C14H13NOS/c1-14(10-6-2-4-8-12(10)16)15-11-7-3-5-9-13(11)17-14/h2-9,15-16H,1H3

InChI Key

NCIYJNHGOUNYSG-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2S1)C3=CC=CC=C3O

Origin of Product

United States

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